molecular formula C16H21N3O5 B2465484 N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-56-2

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No.: B2465484
CAS No.: 868680-56-2
M. Wt: 335.36
InChI Key: KIAQEBPPDRAMPT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a 4-ethyl-2,3-dioxopiperazine moiety. The 2,3-dioxopiperazine group introduces rigidity and hydrogen-bond acceptor/donor sites, which may influence biological activity, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-4-18-7-8-19(16(22)15(18)21)10-14(20)17-11-5-6-12(23-2)13(9-11)24-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAQEBPPDRAMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : Approximately 306.36 g/mol

The structure includes a dimethoxyphenyl group and a piperazine derivative, which are critical for its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
  • Receptor Interaction : It can act as an agonist or antagonist at certain receptors, modulating physiological responses.
  • Signal Transduction Modulation : By altering signal transduction pathways, it can influence cellular processes such as proliferation and apoptosis.

Anticancer Properties

The compound's interaction with cellular receptors involved in cancer pathways indicates potential anticancer activity. Studies have demonstrated that related piperazine derivatives can induce apoptosis in cancer cell lines by activating specific signaling cascades.

Study 1: Anticancer Activity

A study investigated the effects of a structurally similar compound on human cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis through caspase activation pathways. This suggests that this compound may have similar effects due to its structural characteristics.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF715Caspase activation
Compound BHL6010Apoptosis induction
This compoundTBDTBDTBD

Study 2: Anti-inflammatory Effects

Another relevant study assessed the anti-inflammatory properties of related compounds. Results showed significant inhibition of pro-inflammatory cytokines and reduced edema in animal models. This suggests that this compound may also possess anti-inflammatory properties worth exploring.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and inferred properties of the target compound and its analogs:

Compound Name Phenyl Substituents Acetamide Linkage Heterocyclic Moiety Notable Properties/Activities References
Target Compound 3,4-dimethoxy Standard 4-ethyl-2,3-dioxopiperazine Potential H-bonding, metal chelation N/A
A-740003 () 3,4-dimethoxy Modified Quinolinylamino group Selective P2X7 antagonist; neuropathic pain reduction
N-(2,3-Dimethylphenyl)-... () 2,3-dimethyl Standard 4-phenylpiperazine Possible CNS activity (e.g., dopamine/serotonin modulation)
2-[4-[(2-Chlorophenyl)... () 3,4-dimethoxy Modified Chlorophenylmethylpiperazine Irritant; research use only
N-(6-Trifluoromethylbenzothiazole... () Varied methoxy Standard Benzothiazole Enhanced lipophilicity; patent applications
2-(3,4-Dichlorophenyl)-... () 3,4-dichloro Standard Pyrazolyl Crystallographic stability; halogen-driven steric effects

Key Comparative Insights

Substituent Effects on Bioactivity
  • Methoxy vs.
  • Piperazine Derivatives: The target compound’s 2,3-dioxopiperazine moiety lacks the basicity of simple piperazines (e.g., ), which may reduce nonspecific binding to amine receptors. The dioxo groups also enable chelation of metal ions, a feature absent in phenylpiperazine analogs .
Pharmacological Implications
  • Receptor Selectivity: A-740003’s quinolinylamino group () confers selectivity for P2X7 receptors, while the target compound’s dioxopiperazine may favor interactions with enzymes like matrix metalloproteinases or kinases .
  • Safety Profiles : Compounds with chlorophenylmethylpiperazine groups () exhibit irritant properties, suggesting that the target compound may require similar handling precautions despite structural differences .
Crystallographic and Stability Considerations

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